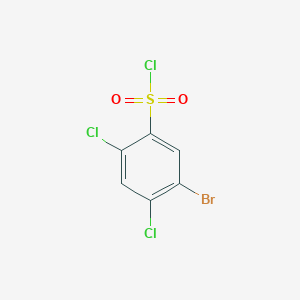![molecular formula C7H15ClF3NO B1379220 3-[Ethyl(2,2,2-Trifluorethyl)amino]propan-1-ol-Hydrochlorid CAS No. 1461714-45-3](/img/structure/B1379220.png)
3-[Ethyl(2,2,2-Trifluorethyl)amino]propan-1-ol-Hydrochlorid
Übersicht
Beschreibung
3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is a chemical compound with the molecular formula C(7)H({15})ClF(_3)NO. It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the trifluoroethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Wissenschaftliche Forschungsanwendungen
3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: Ethylamine and 2,2,2-trifluoroethylamine are key starting materials.
Reaction with Epoxide: The reaction of ethylamine with an epoxide, such as propylene oxide, forms 3-aminopropanol.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using 2,2,2-trifluoroethylamine.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group in 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Wirkmechanismus
The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride
- 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride
- 3-[Ethyl(2,2,2-trifluoropropyl)amino]propan-1-ol hydrochloride
Comparison:
- 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts higher lipophilicity and metabolic stability compared to its analogs.
- 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride has a methyl group instead of an ethyl group, resulting in slightly different physicochemical properties.
- 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride has one less fluorine atom, affecting its reactivity and stability.
- 3-[Ethyl(2,2,2-trifluoropropyl)amino]propan-1-ol hydrochloride has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride, its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-[ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-2-11(4-3-5-12)6-7(8,9)10;/h12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGKSOOMUVAHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCO)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)


![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)




